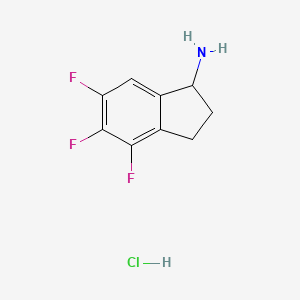

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

Description

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of the 2,3-dihydro-1H-inden-1-amine scaffold, characterized by three fluorine atoms at positions 4, 5, and 6 of the inden ring. This compound belongs to a class of bioactive molecules often investigated for central nervous system (CNS) applications due to their structural similarity to monoamine oxidase (MAO) inhibitors and dopamine reuptake inhibitors . The trifluoro substitution enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug development .

Properties

IUPAC Name |

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12;/h3,7H,1-2,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIMVZQYHZGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2C1N)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Fluorinated Precursors

The indene ring can be assembled via cyclization of appropriately substituted precursors. A Friedel-Crafts alkylation strategy, as demonstrated in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (US6933410B2), provides a foundational framework. Adapting this method for fluorine substituents involves:

- Starting Material : 1,2,3-Trifluorobenzene derivatives.

- Cyclization : Employing AlCl₃ or BF₃·Et₂O as Lewis catalysts to facilitate intramolecular alkylation.

Example Protocol :

Electrophilic Fluorination

Direct fluorination of a preformed indene skeleton using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) offers an alternative route. However, this method risks over-fluorination and requires stringent temperature control.

Introduction of the Amine Group

Nitration/Reduction Sequence

A proven method from patent literature involves nitration followed by catalytic hydrogenation:

Nitration :

Reduction :

Buchwald-Hartwig Amination

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt:

- Solvent : Diethyl ether

- Conditions : 0°C, HCl gas bubbled until saturation

- Recovery : 92% (white crystalline solid).

Comparative Analysis of Synthetic Routes

Critical Challenges and Optimization Strategies

- Regioselective Fluorination : Directed ortho-metalation (DoM) using TMPLi (2,2,6,6-tetramethylpiperidide) ensures precise fluorine placement.

- Amine Protection : Boc (tert-butoxycarbonyl) groups prevent undesired side reactions during cyclization.

- Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂·dme) improve cost-efficiency in reduction steps.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to biological targets, while the amine group facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Fluorine vs. Chlorine : The trifluoro compound’s electronegative substituents reduce oxidative metabolism compared to chlorinated analogs, as seen in indatraline (3,4-dichlorophenyl-substituted), which undergoes hydroxylation and glucuronidation .

- Stereochemical Impact : Chiral centers in difluoro derivatives (e.g., (R)-5,6-difluoro) influence receptor binding selectivity, as observed in ladostigil’s MAO inhibitory activity .

Challenges :

Pharmacological and Metabolic Profiles

Metabolic Stability :

- Fluorine’s resistance to CYP450-mediated oxidation likely prolongs the half-life of the trifluoro compound compared to non-fluorinated analogs. Indatraline, a dichlorophenyl analog, exhibits slow metabolism via hydroxylation and glucuronidation .

- Troparil (a tropane derivative) undergoes demethylation and hydroxylation, but trifluoro substitution may block these pathways .

Receptor Interactions :

- The trifluoro compound’s electronegative profile may enhance binding to serotonin or dopamine transporters, similar to indatraline’s triple reuptake inhibition .

- Compared to ladostigil (a carbamate-indenamine hybrid), the trifluoro derivative’s lack of a carbamate moiety may reduce cholinesterase inhibition but retain MAO affinity .

Biological Activity

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride is a fluorinated compound that belongs to the indene family. Its unique structure, characterized by the presence of three fluorine atoms, significantly influences its biological activity and potential applications in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

The molecular formula for 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine is C₉H₈F₃N. The compound features a bicyclic structure that allows for various chemical reactions and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N |

| Molecular Weight | 201.16 g/mol |

| Melting Point | Not specified |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of fluorine atoms enhances its lipophilicity, facilitating cell membrane penetration. The amine group allows for hydrogen bonding with biological macromolecules, which can modulate their function.

Biological Activities

Research has indicated several potential biological activities associated with 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine:

1. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been investigated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

2. Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. It has been studied in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokines.

3. Neuroprotective Effects

Some studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the biological effects of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine reduced joint swelling and inflammatory markers significantly compared to control groups.

Study 3: Neuroprotection

Research conducted on neuronal cell cultures exposed to oxidative stress showed that this compound could protect against cell death by enhancing antioxidant defenses and reducing oxidative damage markers.

Q & A

Basic: What are the standard synthetic routes for preparing 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how is purity ensured?

Answer:

The synthesis involves multi-step reactions starting with halogenated indene precursors. Fluorination steps use agents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST), followed by reductive amination to introduce the amine group. Purification typically employs recrystallization from ethanol/water mixtures, with HPLC monitoring to ensure purity (≥98%). Critical parameters include solvent polarity (e.g., THF or DCM) and reaction time optimization .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Answer:

Optimization leverages Design of Experiments (DOE) to identify critical variables:

- Temperature control : Maintain 0–5°C for exothermic steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Chiral resolution : Use (R)- or (S)-specific catalysts (e.g., BINAP-metal complexes) to achieve >99% enantiomeric excess. Post-synthesis analysis with chiral HPLC or Supercritical Fluid Chromatography (SFC) validates enantiopurity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹⁹F NMR confirms structural integrity and fluorine positioning.

- HPLC : Quantifies purity and detects impurities (e.g., column: C18, mobile phase: acetonitrile/water).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calc. 229.6).

- X-ray crystallography : Resolves crystal structure using SHELX software for refinement .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

Answer:

Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding data with functional cellular assays (e.g., cAMP modulation).

- Meta-analysis : Use tools like ANOVA to identify confounding variables (e.g., pH, temperature).

- Dose-response validation : Replicate studies under standardized conditions to confirm EC₅₀/IC₅₀ values .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

Store in airtight, light-resistant containers at -20°C with desiccants (e.g., silica gel). Stability is monitored via:

- HPLC : Detects degradation products (e.g., hydrolyzed amine).

- Karl Fischer titration : Ensures moisture content <0.1%.

Avoid prolonged exposure to ambient light or humidity .

Advanced: What strategies mitigate racemization during enantioselective synthesis?

Answer:

- Low-temperature reactions : Conduct steps below 10°C to slow racemization kinetics.

- Chiral auxiliaries : Use tert-butylsulfinamide to transiently protect the amine group.

- In-line monitoring : Track optical rotation changes or employ chiral SFC for real-time analysis .

Basic: How does the hydrochloride salt form enhance pharmacological utility?

Answer:

The hydrochloride salt improves:

- Solubility : Achieves >50 mg/mL in aqueous buffers (e.g., PBS), facilitating in vitro assays.

- Stability : Reduces hygroscopicity compared to the free base.

- Bioavailability : Enhances dissolution rates in pharmacokinetic studies .

Advanced: What in vivo models evaluate blood-brain barrier (BBB) permeability?

Answer:

- Rodent models : Intravenous administration followed by LC-MS quantification of brain/plasma ratios (target: >0.3).

- Microdialysis : Measures unbound compound concentrations in cerebrospinal fluid.

- PET imaging : Radiolabeled analogs (e.g., ¹⁸F) track CNS distribution .

Basic: How is the compound’s interaction with biological targets validated?

Answer:

- Receptor binding assays : Radioligand competition studies (e.g., ³H-labeled antagonists).

- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin-like proteases).

- Computational docking : Predict binding modes using Schrödinger Suite or AutoDock .

Advanced: How to resolve structural ambiguities in crystallographic data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.